molecular formula C19H23P B12892801 (R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine

(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine

Cat. No.: B12892801
M. Wt: 282.4 g/mol
InChI Key: XKEVTXPZIQFUIL-HXUWFJFHSA-N
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Description

®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine is a chiral phosphine ligand used in various catalytic processes. Its unique structure, featuring a biphenyl group, a cyclohexyl group, and a methyl group attached to a phosphorus atom, makes it valuable in asymmetric synthesis and other chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.

    Introduction of the Phosphine Group: The phosphine group is introduced via a reaction between the biphenyl compound and a suitable phosphorus reagent, such as chlorodiphenylphosphine.

    Chiral Induction: The chiral center is introduced by reacting the intermediate with a chiral auxiliary or using a chiral catalyst to ensure the desired ®-configuration.

Industrial Production Methods

In industrial settings, the production of ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine may involve:

    Large-Scale Coupling Reactions: Utilizing high-efficiency catalysts and optimized reaction conditions to maximize yield.

    Chiral Resolution: Employing techniques such as chiral chromatography or crystallization to separate the desired enantiomer from the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine undergoes various chemical reactions, including:

    Oxidation: The phosphine can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The ligand can participate in substitution reactions, where the phosphorus atom forms bonds with different metal centers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas are used.

    Substitution: Transition metal complexes, such as palladium or platinum, are often involved in substitution reactions.

Major Products

    Phosphine Oxides: Formed during oxidation reactions.

    Metal Complexes: Result from substitution reactions with various metal centers.

Scientific Research Applications

Chemistry

    Catalysis: ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Synthesis: It plays a crucial role in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology and Medicine

    Drug Development: The compound’s ability to induce chirality makes it valuable in the synthesis of chiral drugs.

    Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.

Industry

    Material Science: Employed in the development of new materials with specific properties.

    Environmental Chemistry: Used in processes aimed at reducing environmental pollutants through catalytic degradation.

Mechanism of Action

The mechanism by which ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine exerts its effects involves:

    Coordination to Metal Centers: The phosphine ligand coordinates to metal centers, forming stable complexes that facilitate various catalytic processes.

    Chiral Induction: The chiral environment created by the ligand induces enantioselectivity in reactions, leading to the preferential formation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

    (S)-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine: The enantiomer of the compound, used in similar applications but with opposite chiral properties.

    Triphenylphosphine: A common phosphine ligand with a simpler structure, lacking the chiral and steric properties of ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine.

    ®-BINAP: Another chiral phosphine ligand, often compared due to its widespread use in asymmetric catalysis.

Uniqueness

®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine stands out due to its:

    Chiral Properties: The ability to induce chirality in reactions, making it valuable for synthesizing enantiomerically pure compounds.

    Steric Hindrance: The bulky cyclohexyl group provides steric hindrance, influencing the reactivity and selectivity of the ligand.

This compound’s unique combination of chiral and steric properties makes it a versatile and valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C19H23P

Molecular Weight

282.4 g/mol

IUPAC Name

(R)-cyclohexyl-methyl-(2-phenylphenyl)phosphane

InChI

InChI=1S/C19H23P/c1-20(17-12-6-3-7-13-17)19-15-9-8-14-18(19)16-10-4-2-5-11-16/h2,4-5,8-11,14-15,17H,3,6-7,12-13H2,1H3/t20-/m1/s1

InChI Key

XKEVTXPZIQFUIL-HXUWFJFHSA-N

Isomeric SMILES

C[P@](C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

CP(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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